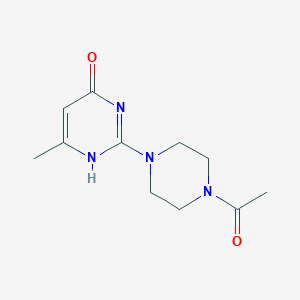
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Wirkmechanismus
The exact mechanism of action of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that the compound has biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, it has been found to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for use in lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer agent. However, its limitations include its low solubility in water and its potential toxicity, which may require the use of protective equipment and precautions during handling.
Zukünftige Richtungen
Future research on 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile could focus on several areas, including the development of more effective synthesis methods, the identification of its precise mechanism of action, and the investigation of its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further studies could explore the compound's potential as a material for use in electronic devices or other applications.
Synthesemethoden
The synthesis of 4-(4-Tert-butylphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile can be achieved using different methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Other methods include the reaction of ethyl 4-(4-tert-butylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with methylthioacetonitrile in the presence of a base.
Wissenschaftliche Forschungsanwendungen
The compound has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, the compound has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
Molekularformel |
C17H19N3OS |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H19N3OS/c1-17(2,3)12-8-6-11(7-9-12)14-13(10-18)15(21)20(4)16(19-14)22-5/h6-9H,1-5H3 |
InChI-Schlüssel |
DNPIQHJNZDPTCU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)SC)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)
![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)


![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
